Ginsenoside Rs2

Structural Biology Natural Product Chemistry Saponin Characterization

Ginsenoside Rs2 is an acetylated protopanaxadiol, a minor ginsenoside with distinct lipophilicity. This high-purity standard (HPLC ≥98%) is essential for analytical method development and chemotaxonomic studies. Its unique acetylated structure makes it a non-substitutable marker for precise ginsenoside profiling. Sourced as a white powder and soluble in DMSO (100 mg/mL).

Molecular Formula C55H92O23
Molecular Weight 1121.3 g/mol
Cat. No. B8257659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rs2
Molecular FormulaC55H92O23
Molecular Weight1121.3 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C
InChIInChI=1S/C55H92O23/c1-24(2)11-10-15-55(9,78-49-45(69)41(65)39(63)31(75-49)23-71-47-43(67)37(61)29(21-57)72-47)26-12-17-54(8)35(26)27(59)19-33-52(6)16-14-34(51(4,5)32(52)13-18-53(33,54)7)76-50-46(42(66)36(60)28(20-56)73-50)77-48-44(68)40(64)38(62)30(74-48)22-70-25(3)58/h11,26-50,56-57,59-69H,10,12-23H2,1-9H3
InChIKeyXUBSZCIZVSPSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of Ginsenoside Rs2: Sourcing a High-Purity Acetylated Protopanaxadiol for Specialized Research


Ginsenoside Rs2 (CAS 87733-66-2, molecular weight 1121.31) is a dammarane-type triterpenoid saponin belonging to the protopanaxadiol (PPD) group, characterized by an acetylated sugar moiety that distinguishes it from non-acetylated major ginsenosides [1]. It is isolated as a minor constituent from the leaves of *Panax japonicus* var. and the roots of *Panax ginseng*, and is commercially available as a reference standard with HPLC purity typically ≥98% . For procurement purposes, this compound represents a specialized research tool rather than a commodity chemical, given its low natural abundance and the necessity for advanced chromatographic isolation .

Why Generic Substitution Fails: The Critical Structural Distinction of Ginsenoside Rs2


Generic substitution among ginsenosides is scientifically unsound due to the profound impact of minor structural variations on bioactivity, metabolic stability, and target engagement. Ginsenoside Rs2, an acetylated protopanaxadiol, cannot be interchanged with more abundant, non-acetylated congeners like Rb1 or Rd. The acetyl group on its sugar moiety enhances lipophilicity, which is hypothesized to alter membrane permeability and bioavailability compared to its de-acetylated counterparts . This structural feature is shared by a select group of minor ginsenosides (e.g., Rs1, Rs3), which are often studied together as a distinct subclass, underscoring that procurement must be guided by the specific molecular target of the investigation [1].

Quantitative Differentiation of Ginsenoside Rs2: Evidence-Based Selection Against Analogs


Structural Differentiation: Acetylated vs. Non-Acetylated Protopanaxadiol Ginsenosides

Ginsenoside Rs2 is an acetylated derivative of a protopanaxadiol (PPD) core. This structural feature contrasts with the vast majority of ginsenosides which are non-acetylated. The presence of an acetyl group on the sugar chain is a defining characteristic that places Rs2 within a specific subclass of 'rare' or 'minor' ginsenosides, alongside Rs1 and Rs3 [1]. While many major ginsenosides (e.g., Rb1, Rb2, Rc, Rd) are commercially available and widely studied, the acetylated subclass is hypothesized to possess distinct membrane interaction properties due to increased lipophilicity .

Structural Biology Natural Product Chemistry Saponin Characterization

Solubility Profile: DMSO Solubility of Ginsenoside Rs2 for In Vitro Assays

For in vitro assay preparation, Ginsenoside Rs2 demonstrates high solubility in DMSO, a common solvent for hydrophobic natural products. Commercial vendors report a solubility of 100 mg/mL (approximately 89.18 mM) in DMSO, with sonication and heating recommended to facilitate dissolution . This is a critical practical parameter for researchers planning to prepare stock solutions for cell-based or biochemical assays. While many ginsenosides exhibit similar DMSO solubility profiles, the specific value for Rs2 is a necessary piece of information for experimental reproducibility and for comparing with less soluble compounds that may require alternative solvents or formulation strategies.

Formulation Science In Vitro Pharmacology Drug Discovery

Natural Abundance: Ginsenoside Rs2 as a Low-Abundance Constituent Compared to Major Ginsenosides

Ginsenoside Rs2 is consistently reported as a 'minor' or 'rare' ginsenoside. While precise quantification in different *Panax* species varies, its concentration in raw plant material is significantly lower than that of major ginsenosides like Rb1, Rg1, and Rd . This low natural abundance has direct implications for procurement: Rs2 is not available as a cheap bulk extract but is instead a high-purity research-grade compound isolated through specialized chromatographic techniques . This is in stark contrast to major ginsenosides, which are available in gram to kilogram quantities at substantially lower costs.

Phytochemistry Analytical Chemistry Quality Control

Primary Application Scenarios for Ginsenoside Rs2 Procurement Based on Differential Evidence


Phytochemical Reference Standard for Method Development and Quality Control

The most validated application for Ginsenoside Rs2 is as a high-purity reference standard (HPLC ≥98%) in analytical chemistry . Its well-characterized, acetylated structure serves as a specific marker for identifying and quantifying this minor component in complex *Panax* extracts. Researchers developing HPLC or UPLC-MS methods for comprehensive ginsenoside profiling require an authentic Rs2 standard to ensure accurate peak assignment and method validation, a need that cannot be met by substituting a more common, non-acetylated ginsenoside [1].

In Vitro Pharmacological Studies on Acetylated Saponin Bioactivity

Ginsenoside Rs2 is procured for in vitro studies focused on the biological activity of acetylated protopanaxadiols. Its high DMSO solubility (100 mg/mL) facilitates the preparation of stock solutions for cell-based assays . Such research is predicated on the hypothesis that the acetyl group alters the compound's interaction with cellular membranes and protein targets compared to its non-acetylated analogs. For these mechanistic studies, the specific molecular entity of Rs2 is indispensable.

Metabolomics and Biomarker Discovery in Ginseng Research

In the field of plant metabolomics and biomarker discovery, Ginsenoside Rs2 is used as an authentic chemical standard for compound annotation. Its presence in specific *Panax* species or processed ginseng products can serve as a distinguishing chemotaxonomic marker [1]. Researchers using high-resolution mass spectrometry require the exact mass and retention time of the Rs2 standard to confidently identify this minor constituent in their samples, enabling studies on the chemical diversity of ginseng species and the impact of processing methods on ginsenoside profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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